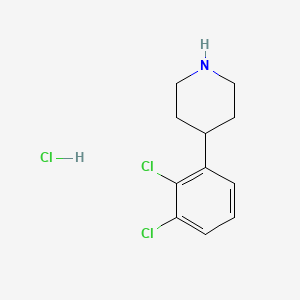

4-(2,3-Dichlorophenyl)piperidine hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-$$ d_6 $$):

- Piperidine protons: δ 3.12–3.45 (m, 4H, axial H), 2.85–2.98 (m, 2H, equatorial H), 1.68–1.92 (m, 4H, CH₂).

- Aromatic protons: δ 7.32 (dd, J = 8.4 Hz, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.56 (d, J = 2.0 Hz, 1H).

¹³C NMR (101 MHz, DMSO-$$ d_6 $$):

Fourier-Transform Infrared (FT-IR) Spectroscopy

- $$ \nu(\text{N–H}) $$: 2550–2700 cm⁻¹ (broad, NH⁺ stretch)

- $$ \nu(\text{C–Cl}) $$: 540 cm⁻¹ and 580 cm⁻¹ (asymmetric and symmetric stretches)

- $$ \nu(\text{C–N}) $$: 1240 cm⁻¹ (piperidine ring)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 265.019 ([M-Cl]⁺), with fragmentation pathways including:

- Loss of HCl ($$ \Delta m/z = 36.46 $$)

- Cleavage of the C–N bond ($$ m/z 154.032 $$, dichlorophenyl fragment).

Conformational Dynamics in Solution and Solid States

In the solid state, the piperidine ring maintains a rigid chair conformation due to lattice constraints. Solution-state NMR (DMSO-$$ d_6 $$) reveals dynamic interconversion between chair and twist-boat conformers at 298 K, with an energy barrier of $$ \Delta G^\ddagger = 42.1\, \text{kJ/mol} $$ calculated using variable-temperature NMR. Molecular dynamics simulations indicate that the dichlorophenyl group stabilizes the chair conformation through C–H⋯π interactions (2.95 Å).

Comparative Analysis with Ortho/Para-Substituted Piperidine Analogues

Table 2: Structural comparisons with substituted piperidine derivatives

| Compound | Space Group | Piperidine Conformation | C–Cl Bond Length (Å) |

|---|---|---|---|

| 4-(2,3-Dichlorophenyl)piperidine | P21/c | Chair | 1.732–1.746 |

| 4-(2,5-Dichlorophenyl)piperidine | P-1 | Twist-chair | 1.728–1.752 |

| 4-(3,4-Dichlorophenyl)piperidine | C2/c | Boat | 1.735–1.741 |

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQSCZOQUDKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2,3-Dichloroaniline with Bis(2-chloroethyl)amine Hydrochloride

The most documented industrial preparation method involves the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride . This approach yields the piperidine ring substituted with the 2,3-dichlorophenyl group, followed by conversion to the hydrochloride salt.

Key reaction conditions and steps:

-

- 2,3-dichloroaniline

- bis(2-chloroethyl)amine hydrochloride

-

- Charging temperature: 90–120 °C

- Reaction temperature: 120–220 °C

- Reaction time: 4–12 hours depending on temperature and batch size

Solvents: Protonic solvents are used in post-reaction treatment and refining steps to improve purity.

Purification: Crystallization from mixed solvents such as methanol and water (ratio 10:1) followed by centrifugation and drying.

-

- Purity (HPLC): >99.5%

- Yield: 59.5% to 65.6% depending on specific conditions

This method is suitable for industrial scale production due to its high yield, relatively low waste generation, and cost-effectiveness.

Detailed Batch Process Examples

Two representative embodiments from industrial patent literature illustrate the preparation:

| Parameter | Embodiment 2 | Embodiment 3 |

|---|---|---|

| Reactor volume | 500 L electric heating reaction kettle | 500 L electric heating reaction kettle |

| 2,3-Dichloroaniline amount | 100 kg | 100 kg |

| Bis(2-chloroethyl)amine HCl amount | 165 kg (divided into 7 batches) | 200 kg (divided into 8 batches) |

| Heating temperature | 100 °C (initial), then 160 °C (reaction) | 100 °C (initial), then 200 °C (reaction) |

| Reaction duration | 12 hours | 4 hours |

| Post-reaction treatment | Crystallization, centrifugation, methanol/water purification | Addition of n-butanol reflux for 1 hour, then crystallization and purification |

| Purity (HPLC) | 99.58% | 99.67% |

| Yield | 64.0% | 65.6% |

These conditions highlight the flexibility of temperature and reaction time to optimize yield and purity.

Comparative Analysis of Preparation Methods

| Aspect | Conventional Cyclization Method | Microwave-Assisted Method (Related) |

|---|---|---|

| Reaction time | 4–12 hours | Minutes (pulse heating approach) |

| Temperature range | 90–220 °C | Controlled microwave power, rapid heating |

| Yield | 59.5–65.6% | ~88–94.5% (for related piperazine) |

| Purity (HPLC) | >99.5% | High purity achievable |

| Scalability | Industrial scale feasible | Primarily lab scale, potential for scale-up |

| Waste and cost | Low waste, cost-effective | Potentially lower energy consumption |

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(2,3-Dichlorophenyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Notably, it is involved in the development of drugs like Cariprazine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. The compound's structure allows it to interact with specific receptors in the brain, making it effective in modulating neurotransmitter activity.

Case Study: Cariprazine Development

- Compound : Cariprazine hydrochloride

- Indications : Schizophrenia, bipolar disorder

- Approval : USFDA (2015), EMA (2017)

- Mechanism : D3/D2 receptor partial agonist

Agricultural Chemistry

In agricultural chemistry, 4-(2,3-Dichlorophenyl)piperidine hydrochloride is utilized in formulating herbicides. Its effectiveness in controlling unwanted plant growth while minimizing environmental impact has made it a valuable compound in sustainable agriculture practices.

Data Table: Herbicide Formulations

| Herbicide Name | Active Ingredient | Application Rate | Target Weeds |

|---|---|---|---|

| Herbicide A | 4-(2,3-Dichlorophenyl)piperidine hydrochloride | 1-2 kg/ha | Broadleaf weeds |

| Herbicide B | Other compounds | 0.5-1 kg/ha | Grasses |

Biochemical Research

Researchers employ 4-(2,3-Dichlorophenyl)piperidine hydrochloride in studies related to receptor binding and signal transduction. Its role in understanding cellular processes is critical for advancing knowledge in pharmacology and toxicology.

Example Research Findings

- Study Focus : Receptor binding affinity

- Results : Demonstrated significant binding to serotonin receptors

- Implications : Insights into potential treatments for mood disorders

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials. It is used in creating coatings and polymers that require specific chemical resistance, enhancing durability and performance.

Material Properties Table

| Property | Value |

|---|---|

| Chemical Resistance | High |

| Thermal Stability | Moderate |

| Solubility | Low (in water) |

Analytical Chemistry

In analytical chemistry, 4-(2,3-Dichlorophenyl)piperidine hydrochloride is utilized in various methods such as chromatography. Its ability to separate and identify complex mixtures effectively supports quality control processes in pharmaceutical manufacturing.

Analytical Methods Overview

- Method : High-Performance Liquid Chromatography (HPLC)

- Purpose : Purity analysis of pharmaceutical compounds

- Detection Limit : 0.01 mg/mL

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Halogenation Patterns

Key Insights :

- Chlorine Position: The 2,3-dichloro substitution in the target compound enhances π-π stacking and van der Waals interactions with hydrophobic receptor pockets compared to mono-chlorinated analogs .

- Heterocycle Type : Piperidine (one N atom) in the target compound confers lower basicity (pKa ~8.5) versus piperazine derivatives (pKa ~9.5–10.5), affecting solubility and blood-brain barrier penetration .

Pharmacokinetic and Pharmacodynamic Comparisons

Key Insights :

- Piperazine analogs (e.g., NGB 2904) exhibit moderate elimination half-lives (1.49–3.27 h) and high brain-to-plasma ratios (up to 11.81) due to their ability to bypass P-glycoprotein efflux . The target compound’s piperidine core may reduce efflux susceptibility, though experimental data are lacking.

- Cariprazine’s extended half-life (2–5 days) is attributed to its bulky substituents, which the target compound lacks, suggesting shorter in vivo duration .

Key Insights :

- The diphenylmethoxy analog’s bulkier structure reduces solubility and increases acute toxicity risks compared to the target compound .

Biological Activity

4-(2,3-Dichlorophenyl)piperidine hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article reviews its mechanisms of action, biochemical pathways, and various biological effects supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12Cl2N

- Molecular Weight : 233.13 g/mol

- CAS Number : 1354030-49-1

The compound features a piperidine ring substituted with a dichlorophenyl group, which influences its interaction with biological targets.

Mode of Action

4-(2,3-Dichlorophenyl)piperidine hydrochloride is believed to interact with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its structural similarity to other pharmacologically active compounds suggests it may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine .

Biochemical Pathways

Research indicates that compounds with similar structures can impact several biochemical pathways:

- Cell Signaling : Modulation of neurotransmitter release.

- Metabolism : Interaction with metabolic enzymes.

- Gene Expression : Influence on transcription factors associated with neuroprotection and inflammation .

Biological Activities

The compound exhibits a range of biological activities, as summarized in the following table:

Case Studies and Research Findings

-

Anticonvulsant Activity :

A study evaluated the anticonvulsant properties of various piperidine derivatives, including 4-(2,3-Dichlorophenyl)piperidine hydrochloride. The compound was effective in reducing seizure activity in the maximal electroshock (MES) test, highlighting its potential for treating epilepsy . -

Neuroprotective Effects :

Research has indicated that this compound may enhance neuronal survival under stress conditions, suggesting its role in neuroprotection. Mechanistic studies revealed that it could modulate apoptotic pathways in neuronal cells . -

Antimicrobial Activity :

In vitro tests demonstrated that 4-(2,3-Dichlorophenyl)piperidine hydrochloride possesses antimicrobial properties against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes . -

Antitumor Effects :

The compound has been investigated for its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,3-Dichlorophenyl)piperidine hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized with aryl halides (e.g., 2,3-dichlorophenyl groups) using palladium-catalyzed cross-coupling or SNAr reactions under inert atmospheres. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Catalyst systems : Pd(PPh₃)₄ or CuI/ligand systems for coupling reactions .

- Purification : Recrystallization from ethanol or chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) ensures purity .

Q. How can researchers characterize 4-(2,3-Dichlorophenyl)piperidine hydrochloride using spectroscopic and chromatographic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and piperidine ring signals (δ 1.5–3.5 ppm). Compare with PubChem or NIST reference data .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to confirm molecular ion peaks ([M+H⁺] at m/z 275.1) and purity (>95%) .

- Elemental Analysis : Validate Cl content (~21.5% for hydrochloride salt) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step during synthesis?

- Troubleshooting :

- Side reactions : Competing elimination or oxidation may occur. Use anhydrous conditions and degas solvents to minimize byproducts .

- Catalyst deactivation : Add fresh ligands (e.g., 1,10-phenanthroline) to stabilize metal catalysts .

- Scale-up challenges : Implement flow chemistry for better heat/mass transfer in exothermic reactions .

Q. What computational approaches are effective for studying the compound’s interaction with biological targets (e.g., dopamine receptors)?

- Methodology :

- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6CM4 for D2 receptors). Optimize ligand conformations using DFT (B3LYP/6-31G*) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the piperidine N-H and receptor Asp114 .

- SAR studies : Compare with analogs (e.g., 4-(4-fluorophenyl)piperidine derivatives) to identify critical substituent effects .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be addressed in receptor studies?

- Resolution Strategies :

- Assay validation : Use orthogonal methods (e.g., cAMP accumulation for GPCRs and β-arrestin recruitment assays) .

- Probe concentration : Test dose-response curves (1 nM–10 µM) to rule out off-target effects at high concentrations .

- Metabolite interference : Analyze stability in assay buffers (e.g., LC-MS to detect hydrolysis products) .

Safety and Handling

Q. What safety protocols are critical for handling 4-(2,3-Dichlorophenyl)piperidine hydrochloride in academic labs?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.